molecular formula C10H9FO B1343188 1-(4-Fluorophenyl)but-3-en-2-one CAS No. 860642-35-9

1-(4-Fluorophenyl)but-3-en-2-one

Cat. No.: B1343188
CAS No.: 860642-35-9
M. Wt: 164.18 g/mol
InChI Key: CXEZODIMVODHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)but-3-en-2-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. The process involves the reaction of fluorinated benzaldehydes with phosphoranes. The reaction typically proceeds under mild conditions and yields the desired product efficiently .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and cerium chloride in methanol are used for Luche reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 4-(fluorophenyl)but-3-en-2-ol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)but-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. This reactivity underlies its potential as an enzyme inhibitor and its role in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific fluorine substitution pattern, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a versatile building block make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEZODIMVODHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610749
Record name 1-(4-Fluorophenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860642-35-9
Record name 1-(4-Fluorophenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 220 mL (1.0 M, 220mmol) of vinylmagnesium bromide in 100 mL THF, was added dropwise under nitrogen atmosphere at 0 ° C. a solution of 21 g (106.6 mmol) 2-(4-fluorophenyl)-N-methoxy-N-methylacetamide (step A) in ˜150 mL dry ether. The reaction mixture was stirred at 0° C. for 0.5 hr then poured slowly into an ice/2N aq HCl mixture. The resulting mixture was diluted with ether and brine, transferred to a separatory funnel and the organic layer separated. The organic layer was washed with brine, dried over drying agent, filtered and the solvent evaporated under vacuum to give 14.2 g of the crude title compound which was used without further purification. 1H-NMR (CDCl3): δ: 7.19 (2H, m), 7.02 (2H, t, J=9.5 Hz), 6.42 (1H, dd, J1=14.2Hz, J2=11Hz). 6.34 (1H, d, J=14.2Hz), 5.86 (1H, d, J=11 Hz), 3.87 (2H, s).
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)but-3-en-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)but-3-en-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.